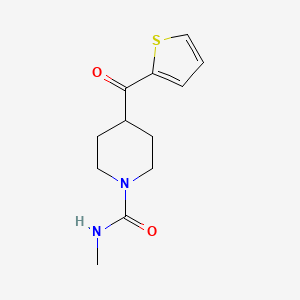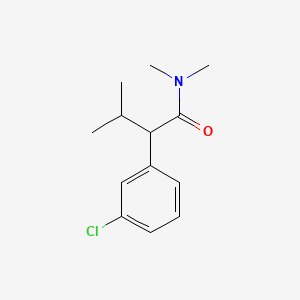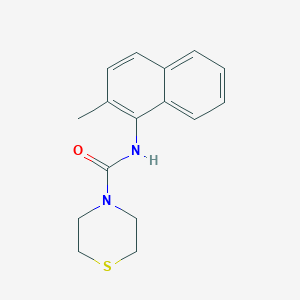
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, biochemistry, and drug discovery. This compound is commonly referred to as CXCR4 antagonist, which means that it has the ability to block the activity of CXCR4, a receptor that is involved in various physiological processes such as cell migration, immune response, and cancer metastasis.
Mécanisme D'action
The mechanism of action of N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide involves the inhibition of CXCR4, a receptor that is involved in various physiological processes such as cell migration, immune response, and cancer metastasis. By blocking the activity of CXCR4, N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide can prevent cancer cells from migrating and invading other tissues, leading to the suppression of cancer metastasis.
Biochemical and physiological effects:
Studies have shown that N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide can have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective in inhibiting cancer cell migration and invasion, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the high cost of this compound could limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the research on N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Additionally, further research could explore the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases and autoimmune disorders. Finally, the development of more efficient and cost-effective synthesis methods for this compound could make it more accessible for large-scale experiments and drug development.
Méthodes De Synthèse
The synthesis of N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. One of the most commonly used methods for synthesizing this compound is through the reaction of 3-pyridin-3-yloxypyrrolidine-1-carboxylic acid with cyclohex-3-en-1-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to have potent anti-cancer properties. Studies have shown that CXCR4 antagonists such as N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide can inhibit cancer cell migration and invasion, leading to the suppression of cancer metastasis.
Propriétés
IUPAC Name |
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(18-13-5-2-1-3-6-13)19-10-8-15(12-19)21-14-7-4-9-17-11-14/h1-2,4,7,9,11,13,15H,3,5-6,8,10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKHIMYNLFCQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)N2CCC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)




![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)
![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)

![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)